molecular formula C14H22Cl2N2 B1468335 3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1211514-50-9

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B1468335
CAS No.: 1211514-50-9
M. Wt: 289.2 g/mol
InChI Key: ZHWUJQSICASKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities, making it a valuable subject for medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), produces the desired pyrrolo[1,2-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a broad spectrum of scientific research applications:

Mechanism of Action

The exact mechanism of action for 3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. For instance, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride stands out due to its unique structure, which combines the properties of both pyrrole and pyrazine rings. This fusion enhances its biological activity and makes it a versatile scaffold for drug discovery and other scientific research applications .

Properties

IUPAC Name

3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWUJQSICASKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CN2C1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.